molecular formula C21H24N4O2 B11238321 N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11238321
M. Wt: 364.4 g/mol
InChI Key: JGONDPOQLZAJKH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that features both indole and cycloheptapyridazine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . The cycloheptapyridazine ring system is less common but has been explored for its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves the coupling of an indole derivative with a cycloheptapyridazine precursor. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which is widely used for the preparation of amides . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Mechanism of Action

indole derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions . The cycloheptapyridazine moiety may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to the presence of both indole and cycloheptapyridazine moieties, which may confer a combination of biological activities not seen in simpler indole derivatives. This dual functionality could make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C21H24N4O2/c26-20(22-11-13-24-12-10-16-6-4-5-9-19(16)24)15-25-21(27)14-17-7-2-1-3-8-18(17)23-25/h4-6,9-10,12,14H,1-3,7-8,11,13,15H2,(H,22,26)

InChI Key

JGONDPOQLZAJKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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